5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.: 380470-04-2
Cat. No.: VC6349307
Molecular Formula: C20H16FN3O2S
Molecular Weight: 381.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380470-04-2 |
|---|---|
| Molecular Formula | C20H16FN3O2S |
| Molecular Weight | 381.43 |
| IUPAC Name | 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C20H16FN3O2S/c1-26-15-8-6-14(7-9-15)24-10-17(25)18(19(24)22)20-23-16(11-27-20)12-2-4-13(21)5-3-12/h2-9,11,22,25H,10H2,1H3 |
| Standard InChI Key | GGTDEVOEZCGTRZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)F)O |
Introduction
The compound 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule featuring a pyrrole ring, a thiazole ring, and an amino group. This compound belongs to the class of heterocyclic organic compounds, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of both halogen (fluorine) and heteroatoms (nitrogen and sulfur) suggests significant polarity and potential for interactions with biological targets.
Synthesis and Reaction Mechanisms
The synthesis of such compounds typically involves several key steps, including the formation of thiazole and pyrrole derivatives. Microwave-assisted synthesis can enhance reaction rates and improve yields in similar systems. The specific conditions for each reaction step, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity of the desired compound.
Biological Activity and Potential Applications
Heterocyclic compounds like 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one are explored for their potential therapeutic applications, particularly as inhibitors of specific enzymes or proteins involved in disease pathways. For example, similar compounds have been studied as protein kinase inhibitors, which are crucial in regulating cellular functions and are often implicated in cancer progression.
Analytical Techniques for Characterization
The structure and purity of such compounds are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . Thermal gravimetric analysis (TGA) can provide insights into thermal stability and decomposition patterns.
Comparison with Similar Compounds
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